(Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one
Description
(Z)-1,1,1,2,2-Pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one (CAS: 245194-09-1) is a fluorinated enone derivative featuring a Z-configured double bond, a ketone group at position 3, and a propan-2-ylamino substituent at position 4. Its molecular formula is C₉H₁₂F₅NO, with five fluorine atoms localized at positions 1,1,1,2,2 of the hexene backbone. The compound’s stereochemistry and fluorine substitution pattern contribute to its unique physicochemical properties, including enhanced thermal stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(Z)-1,1,1,2,2-pentafluoro-5-(propan-2-ylamino)hex-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F5NO/c1-5(2)15-6(3)4-7(16)8(10,11)9(12,13)14/h4-5,15H,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNITOXYMNPKM-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(C(F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C\C(=O)C(C(F)(F)F)(F)F)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Enones and Amino-Ketones
The compound’s closest analogs include fluorinated enones and amino-ketones, which share key functional groups but differ in fluorine substitution or backbone structure.
Table 1: Comparative Analysis of Fluorinated Enones and Derivatives
Key Differences and Implications
Fluorine Content and Environmental Impact: The target compound contains five fluorine atoms, while N-Allyl-pentadecafluoroheptanesulfonamide (CAS 67906-41-6) has 15 fluorine atoms, making the latter a perfluorinated compound (PFC) with higher environmental persistence .
Functional Group Diversity: The dimeric ethylene-bis derivative (C₁₄H₁₄F₁₀N₂O₂) features two enone-amine units linked by ethylene, suggesting utility as a ligand or cross-linker in polymer chemistry . 2,2,2-Trifluoro-1-(2-furyl)ethanol (CAS 166100-75-2) demonstrates how replacing the enone and amine groups with a furan and alcohol alters solubility and reactivity, rendering it more polar but less thermally stable .
Stereochemical Considerations: The Z-configuration of the target compound’s double bond may influence its intermolecular interactions, such as hydrogen bonding with the propan-2-ylamino group, which is absent in non-chiral analogs like the trifluoroethanol derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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